molecular formula C190H286N54O58 B013110 Neuropeptide Y (porcine) CAS No. 83589-17-7

Neuropeptide Y (porcine)

Cat. No.: B013110
CAS No.: 83589-17-7
M. Wt: 4255 g/mol
InChI Key: JYLKGTCHMPLCES-OFGSCBOVSA-N
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Description

Neuropeptide Y (NPY) is a 36-amino acid peptide first isolated from porcine brain . It belongs to the pancreatic polypeptide (PP) family, which includes peptide YY (PYY) and PP itself. NPY shares ~70% sequence homology with PYY and ~50% with PP, forming a conserved tertiary "hairpin" structure critical for receptor interactions . NPY regulates diverse physiological processes, including vasoconstriction, appetite, and stress responses.

Scientific Research Applications

Physiological Functions and Mechanisms

NPY is involved in several key physiological processes:

  • Appetite Regulation : NPY is recognized as one of the most potent orexigenic neuropeptides, stimulating food intake and influencing energy balance. Its action primarily occurs through the Y1 receptor (Y1R), which mediates the neuropeptide's effects on feeding behavior and energy homeostasis .
  • Stress Response : NPY plays a crucial role in modulating stress and anxiety. It has been shown to reduce anxiety-like behaviors in animal models, suggesting its potential as a therapeutic target for mood disorders .
  • Cardiovascular Effects : NPY contributes to vasoconstriction and modulation of blood pressure. It interacts with various receptors to influence vascular tone and heart function, making it relevant in studies of hypertension and cardiovascular diseases .

2.1. Inflammation and Uterine Function

Recent studies have highlighted NPY's role in reproductive physiology, particularly in the pig uterus. Research indicates that inflammation alters the expression of NPY receptors (Y1R and Y2R) in the myometrium, affecting uterine contractility. In an experimental setup, NPY administration was shown to reduce uterine contractility during inflammation, indicating its potential therapeutic application in managing reproductive health issues .

2.2. Cancer Research

NPY analogs have been explored for their potential in cancer therapy. Specifically, hY1R-preferring NPY analogs have been developed to target cancer cells, providing insights into tumor biology and offering avenues for targeted cancer imaging and treatment . The ability of these analogs to modulate tumor microenvironments emphasizes their importance in oncology research.

2.3. Biomarker Measurement

Innovative techniques such as capacitive immunoprobe biosensors (CI probes) have been developed to measure NPY dynamics in vivo. This method allows for real-time monitoring of neuropeptide release during sympathetic stimulation, potentially aiding in the assessment of disease progression and therapeutic responses . This application underscores the importance of NPY as a biomarker in various clinical settings.

Case Studies

StudyFocusFindings
Jana et al., 2020Uterine ContractilityDemonstrated that NPY reduces contractility in inflamed myometrium through receptor modulation .
Holzer et al., 2019Cancer TherapeuticsDeveloped hY1R-preferring NPY analogs that showed promise in targeting cancer cells .
Capacitive Immunoprobe StudyReal-time MeasurementEstablished a method for measuring sympathetic stimulation-evoked NPY release, correlating it with norepinephrine release .

Comparison with Similar Compounds

Comparison with Structurally Similar Peptides

Peptide YY (PYY)

Structural Similarities: PYY shares 70% amino acid identity with NPY, including conserved residues essential for receptor binding (e.g., Tyr-1, Arg-19, Tyr-27) . Functional Differences:

  • Vasoconstriction : In rat gastric mucosa, PYY (0.1–0.4 nmol/kg/min) reduced laser Doppler flow (LDF) comparably to NPY but with less consistency in dose-response relationships. Maximal LDF reduction was 41% for NPY vs. 28% for PYY at 0.4 nmol/kg/min .
  • Receptor Specificity : PYY preferentially activates Y2 receptors, while NPY binds Y1, Y2, Y4, and Y5 receptors .
  • Blood Pressure: Intravenous PYY has minimal systemic pressor effects compared to NPY .

Pancreatic Polypeptide (PP)

Structural Divergence : PP shares only 50% homology with NPY, lacking key residues like Arg-19 and Tyr-27 .
Functional Weakness :

  • Vasoconstriction: PP (0.1–0.4 nmol/kg/min) caused minor LDF reductions (10–19%), significantly weaker than NPY .

Noradrenaline

Mechanistic Contrast :

  • Efficacy: Noradrenaline (30–90 nmol/kg/min) caused an 84% LDF reduction in rat gastric mucosa, surpassing NPY’s 41% reduction. However, NPY was ~300-fold more potent (nmol vs. µmol doses) .
  • Receptor Pathways: Noradrenaline’s effects are α1-adrenoceptor-dependent (blocked by prazosin), whereas NPY’s vasoconstriction is prazosin-insensitive, implicating Y1/Y2 receptors .
  • Mucosal Damage: Both induced dose-dependent gastric injury, but NPY caused deeper glandular disruption (50% gland damage vs. epithelial exfoliation for noradrenaline) .

Comparison with NPY Fragments and Analogs

NPY Fragments

Fragment Receptor Target Key Functional Differences vs. Full-Length NPY Source
NPY (13–36) Y2 Agonist at presynaptic Y2 receptors; lacks Y1/Y5 activity. Mimics NPY’s vasopressor effects but antagonizes NPY (1–36) in CNS . Porcine
NPY (18–36) Y2 Competitive antagonist at cardiac Y1 receptors (IC₅₀ = 140 nM); used in heart failure studies . Porcine
NPY (3–36) Y2/Y5 Reduces food intake via Y2 receptors in rats but activates an unknown receptor for feeding regulation . Porcine

Engineered Analogs

Analog Modification Receptor Affinity (Ki) Functional Outcome
[Leu³¹, Pro³⁴]-NPY (porcine) Substitutions at 31/34 Y1: 0.54 nM; Y5: Moderate Enhanced Y1 selectivity; 10x more potent than NPY in vasoconstriction .
NPY (2–36) (porcine) N-terminal truncation Y1/Y2/Y5 (EC₅₀: 1.2–3.4 nM) Retains appetite-stimulating effects but reduced systemic pressor activity .

Key Research Findings

  • Vascular Effects: NPY and PYY are potent vasoconstrictors, but NPY’s effects are longer-lasting and resistant to α1-adrenoceptor blockade .
  • Mucosal Injury: NPY-induced gastric damage involves microvascular ischemia, similar to endothelin-1, but distinct from noradrenaline’s epithelial-focused injury .
  • Receptor Interactions : NPY’s N-terminal residues (Tyr-1, Pro-2) are critical for Y1 activation, while C-terminal fragments (e.g., 13–36) preferentially target Y2 .

Data Tables

Table 1: Vasoconstrictor Efficacy in Rat Gastric Mucosa

Compound Dose Range (nmol/kg/min) Max LDF Reduction (%) Receptor Pathway
NPY (porcine) 0.05–0.4 41 ± 5 Y1/Y2
PYY 0.1–0.4 28 ± 13 Y2
PP 0.1–0.4 19 ± 5 Y4
Noradrenaline 30–90 84 ± 6 α1-adrenoceptor

Table 2: Receptor Binding Profiles

Compound Y1 Affinity (Ki) Y2 Affinity (Ki) Y4 Affinity (Ki)
NPY 0.18 nM 0.12 nM >1000 nM
PYY 1.5 nM 0.08 nM 200 nM
PP >1000 nM >1000 nM 0.3 nM

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, particularly in the regulation of appetite, stress response, and cardiovascular functions. This article delves into the biological activity of porcine NPY, highlighting its mechanisms of action, distribution, and effects on different biological systems.

Overview of Neuropeptide Y

NPY was first isolated from porcine brain tissue and is one of the most abundant neuropeptides in the central nervous system. It is known for its potent biological activity and its involvement in numerous physiological functions, including:

  • Regulation of food intake
  • Modulation of stress responses
  • Influence on cardiovascular functions
  • Role in neuroprotection

Appetite Regulation

NPY is primarily recognized for its role as a powerful stimulant of food intake. It activates specific receptors in the hypothalamus, particularly the Y5 receptor, which is distinct from other Y-type receptors. This activation leads to increased feeding behavior and is influenced by metabolic states:

  • Experiment Findings : In studies involving ovariectomized prepubertal gilts, NPY injections resulted in increased feed intake and modulation of luteinizing hormone (LH) and growth hormone (GH) secretion. Notably, NPY was found to reverse leptin's inhibitory effects on feeding behavior .

Cardiovascular Effects

NPY also exhibits significant cardiovascular effects, including vasoconstriction and modulation of blood pressure. Research indicates that NPY can induce rapid increases in mean arterial pressure (MAP) when administered intra-arterially:

  • Hypertensive Activity : A study demonstrated that administration of NPY at a dose of 40 micrograms/kg led to a substantial increase in MAP from 107 mmHg to 157 mmHg within minutes .

Distribution in the Brain

NPY is widely distributed throughout the brain, with high concentrations found in regions such as the basal ganglia, amygdala, and nucleus accumbens. This distribution suggests its fundamental role in various brain functions:

  • Immunocytochemistry Studies : Research utilizing immunocytochemistry has shown numerous NPY neuronal cell bodies concentrated particularly in the caudate and putamen areas of the brain .

Neuroprotective Properties

Recent studies have highlighted NPY's potential neuroprotective effects, particularly in retinal health:

  • Retinal Ischemia Model : In an experimental model of retinal ischemia using pigs, intravitreal injection of NPY resulted in significant functional and histological damage to retinal tissues. However, it also demonstrated vasoconstrictive properties on retinal arteries, mediated through Y1 and Y2 receptors .

Summary of Research Findings

Study FocusKey Findings
Appetite RegulationNPY stimulates feed intake; reverses leptin's inhibitory effects on feeding behavior .
Cardiovascular ActivityIncreases MAP significantly upon administration; critical for understanding hypertension mechanisms .
Distribution in BrainHigh concentrations found in basal ganglia; suggests roles in motor control and emotional regulation .
NeuroprotectionPreserves retinal integrity; mitigates axonal damage through signaling pathways like MAPK and PI3K/Akt .

Case Studies

  • Feeding Behavior Study : In a controlled experiment with prepubertal gilts, varying doses of NPY were administered to observe changes in feed intake and hormonal responses. Results indicated a clear dose-dependent relationship between NPY administration and increased feed consumption alongside modulation of LH and GH levels.
  • Retinal Health Investigation : A study assessing the effects of NPY post-retinal ischemia revealed that while NPY induced vasoconstriction leading to potential damage, it also preserved some aspects of retinal function through neuroprotective signaling pathways.

Q & A

Basic Research Questions

Q. What are the structural characteristics of Neuropeptide Y (porcine), and how do they influence receptor binding affinity?

Neuropeptide Y (porcine) is a 36-amino acid peptide with a C-terminal amidation (Tyr-36 modification) and a molecular weight of 4223 g/mol . Its sequence (YPSKPDNPGEDAPAEDLARYYSALRHYINLLTRPRY) includes conserved regions critical for Y1 receptor binding, such as the α-helical domain and C-terminal residues. Structural modifications, like [Leu31,Pro34], enhance Y1 receptor specificity (Ki = 0.54 nM) but retain partial Y5 affinity. Methodologically, circular dichroism or NMR can validate secondary structure, while mutational studies isolate binding determinants .

Q. What experimental protocols are recommended for studying Neuropeptide Y (porcine)'s interaction with Y1/Y5 receptors?

Radioligand binding assays using iodinated NPY analogs (e.g., ¹²⁵I-PYY) are standard for quantifying receptor affinity. For functional studies, calcium flux assays or cAMP inhibition measurements in Y1/Y5-transfected cell lines (e.g., HEK293) are used. Controls should include competitive inhibition with unlabeled NPY and receptor subtype-specific antagonists (e.g., BIBP3226 for Y1) to confirm specificity .

Q. How should Neuropeptide Y (porcine) be stored to maintain stability in experimental settings?

The peptide must be stored desiccated at -20°C to prevent hydrolysis and oxidation. Prior to use, reconstitute in sterile, pH-adjusted buffers (e.g., 0.1% acetic acid) and aliquot to avoid freeze-thaw cycles. Stability tests via HPLC or mass spectrometry are recommended after long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor specificity of Neuropeptide Y (porcine) across studies?

Discrepancies in Ki values (e.g., Y1 vs. Y5 affinity) may arise from differences in cell models, assay conditions, or peptide batch variability. To address this:

  • Perform cross-validation using standardized receptor-transfected cell lines.
  • Conduct meta-analyses comparing methodologies (e.g., binding vs. functional assays) .
  • Use quantitative structure-activity relationship (QSAR) models to predict receptor interactions .

Q. What frameworks (e.g., FINER, PICO) are applicable for designing rigorous studies on Neuropeptide Y (porcine)?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure research questions align with practical and academic goals. For example:

  • Feasibility: Can receptor trafficking be quantified in vivo using porcine NPY?
  • Novelty: How does NPY’s Y1 agonism compare to newer synthetic analogs? The PICO framework (Population, Intervention, Comparison, Outcome) adapts to preclinical studies:
  • Population: Y1 receptor-expressing neurons; Intervention: NPY (porcine) infusion; Comparison: NPY knockout models; Outcome: Neuronal excitability changes .

Q. What statistical approaches are optimal for synthesizing heterogeneous data on Neuropeptide Y (porcine)'s roles in metabolic regulation?

  • Meta-regression to account for variables like dosage, administration route, and model species.
  • Pathway enrichment analysis (e.g., STRING, KEGG) to identify conserved signaling networks across studies.
  • Bayesian modeling to quantify uncertainty in conflicting results, such as NPY’s orexigenic effects vs. stress responses .

Q. Methodological Considerations Table

Aspect Recommendation Reference
Receptor Binding Assays Use ¹²⁵I-PYY for high-sensitivity competition binding; include nonspecific binding controls (e.g., excess cold ligand).
Data Interpretation Normalize Ki values to cell-surface receptor density (flow cytometry) to reduce variability.
Ethical Compliance For in vivo studies, adhere to ARRIVE guidelines for reporting animal physiology and analgesia protocols.

Q. Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate NPY’s role in receptor dimerization (Y1/Y5 heterodimers) using FRET/BRET techniques.
  • Translational Models : Develop iPSC-derived neuronal cultures to study species-specific NPY effects (porcine vs. human).
  • Computational Tools : Apply machine learning to predict NPY’s tissue-specific pharmacokinetics .

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKGTCHMPLCES-OFGSCBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H286N54O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232446
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4255 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83589-17-7
Record name Neuropeptide Y (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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